1,2,3,4,5-Pentafluoro-6-(prop-1-en-2-yl)benzene
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Overview
Description
1,2,3,4,5-Pentafluoro-6-(prop-1-en-2-yl)benzene is a fluorinated aromatic compound with the molecular formula C9H5F5 This compound is characterized by the presence of five fluorine atoms attached to a benzene ring and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to introduce the prop-1-en-2-yl group onto the fluorinated benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(prop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the prop-1-en-2-yl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted fluorobenzenes.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alkanes.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioorthogonal chemistry and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(prop-1-en-2-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Pathways Involved: The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 1,2,3,4,5-Pentafluoro-6-iodobenzene
- 1,2,3,4,5-Pentafluoro-6-(2-propen-1-yl)benzene
Uniqueness
The combination of multiple fluorine atoms and the prop-1-en-2-yl group enhances its versatility in various chemical transformations and research applications .
Properties
CAS No. |
711-44-4 |
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Molecular Formula |
C9H5F5 |
Molecular Weight |
208.13 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H5F5/c1-3(2)4-5(10)7(12)9(14)8(13)6(4)11/h1H2,2H3 |
InChI Key |
UEVFYGLYGZACQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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